molecular formula C6H9NO2 B1525886 3-(Isocyanatomethyl)oxolane CAS No. 1341487-61-3

3-(Isocyanatomethyl)oxolane

Cat. No. B1525886
M. Wt: 127.14 g/mol
InChI Key: RGWWNWXLGWYJLV-UHFFFAOYSA-N
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Description

3-(Isocyanatomethyl)oxolane is a chemical compound with the CAS Number: 1341487-61-3 . It has a molecular weight of 127.14 .


Molecular Structure Analysis

The molecular structure of 3-(Isocyanatomethyl)oxolane consists of a five-membered ring containing four carbon atoms and a heterocyclic oxygen atom .


Physical And Chemical Properties Analysis

3-(Isocyanatomethyl)oxolane is a liquid at room temperature . It has a molecular weight of 127.14 .

Scientific Research Applications

Cycloaddition Reactions

The [3+2]-cycloaddition reaction of isoselenocyanates with oxiranes using BF3·Et2O is temperature-dependent, leading to either substituted 2-imino-1,3-oxaselenolanes or 1,3-oxazolidinones. This process is characterized by short reaction times and high yields (Sengoden & Punniyamurthy, 2012).

Drug Discovery and Anticancer Research

Oxazole-based compounds, which share a structural similarity with 3-(Isocyanatomethyl)oxolane, have been explored in anticancer research. These heterocyclic compounds are targeted due to their structural and chemical diversity, interacting with various enzymes and receptors, which is crucial in the discovery of new drugs (Chiacchio et al., 2020).

Structural and Synthetic Insights in Drug Discovery

An oxetane, closely related to 3-(Isocyanatomethyl)oxolane, can significantly impact aqueous solubility, lipophilicity, metabolic stability, and conformational preference in drug molecules. It can replace common functionalities like gem-dimethyl or carbonyl groups, leading to profound changes in the properties of the drug (Wuitschik et al., 2010).

Enantioselective Synthesis Methodologies

3,3-Disubstituted oxindoles, structurally related to 3-(Isocyanatomethyl)oxolane, have seen extensive development in catalytic enantioselective syntheses. These methods have significant applications in probe- and drug-discovery programs for chiral compounds derived from privileged scaffolds (Cao, Zhou, & Zhou, 2018).

Safety And Hazards

The safety data sheet for 3-(Isocyanatomethyl)oxolane indicates that it is dangerous . It should be handled with care, and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

3-(isocyanatomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-3-6-1-2-9-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWWNWXLGWYJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isocyanatomethyl)oxolane

CAS RN

1341487-61-3
Record name 3-(isocyanatomethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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